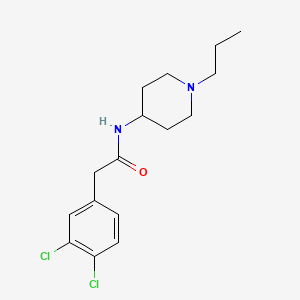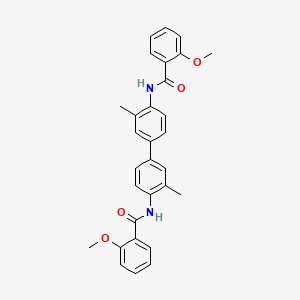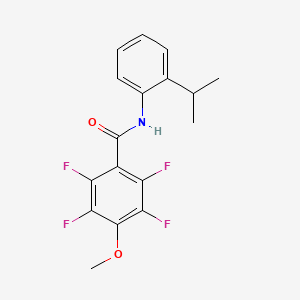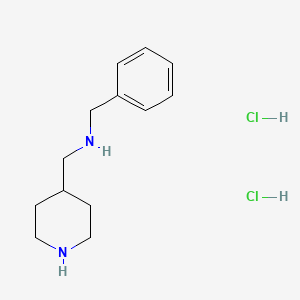![molecular formula C18H20N2O3S B4584110 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)
4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide often involves multistep reactions, including condensation processes, cyclization, and functional group transformations. For example, compounds with thiophene moieties and morpholine groups have been synthesized through reactions involving initial formation of intermediate compounds followed by cyclization with hydrazine hydrate and amination processes (Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, providing detailed insights into the arrangement of atoms within the crystal lattice and molecular conformations. Structural analyses reveal the presence of specific intermolecular interactions, such as hydrogen bonding, which can stabilize the crystal structure and influence the compound's physical properties and reactivity (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical properties of 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide and similar compounds include their reactivity towards various chemical reagents, the ability to undergo cycloaddition reactions, and the formation of complex structures through intramolecular rearrangements. These reactions are influenced by the presence of functional groups like the thiophene ring and the morpholine moiety, which can participate in electron-rich or electron-poor components reactions, as rationalized by frontier-orbital theory (Boyd et al., 1976).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. The arrangement of atoms and the type of intermolecular forces present can significantly affect these properties. For instance, the presence of hydrogen bonds and π-π interactions in the crystal structure can influence the compound's solubility and melting point (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Transformations
Studies have explored the synthesis and chemical transformations of compounds with similar structures, highlighting their importance in organic chemistry and potential applications in creating novel compounds. For instance, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the utility of these compounds in developing anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).
2. Biological Activities and Applications
Research into similar thiophene derivatives has shown antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. For example, two biologically active thiophene-3-carboxamide derivatives have been identified to show these properties (Vasu et al., 2003).
3. Material Science and Polymer Research
The development of biodegradable polyesteramides with pendant functional groups, utilizing morpholine-2,5-dione derivatives, illustrates the application of similar compounds in material science, specifically in creating polymers with potential medical and environmental benefits (P. J. I. Veld et al., 1992).
4. Electrochemical and Spectroscopic Studies
Compounds containing morpholine groups have been investigated for their electrochemical and spectroscopic properties, providing insights into their potential applications in electronics and sensing technologies. For instance, the synthesis, spectroscopic, and electrochemical investigations of two vic-dioximes and their mononuclear Ni(II), Cu(II), and Co(II) metal complexes containing a morpholine group offer a glimpse into the versatility of these compounds (A. Kilic et al., 2006).
Propiedades
IUPAC Name |
4,5-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-13(2)24-11-16(12)17(21)19-15-5-3-14(4-6-15)18(22)20-7-9-23-10-8-20/h3-6,11H,7-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMGYUEJACPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)
![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4584081.png)
![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)
![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)


![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)
![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)